|O-Conotoxin-SO3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

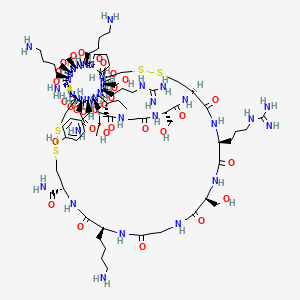

|O-Conotoxin-SO3 is a member of the O-superfamily of conotoxins, which are short-peptide toxins found in the venom of marine cone snails (genus Conus). These peptides are known for their high potency and specificity in targeting receptors and ion channels in the nervous system. This compound has been studied for its potential analgesic effects and its ability to modulate calcium spikes in neuronal networks .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of |O-Conotoxin-SO3 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the assembly of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and consistency. The use of recombinant DNA technology is also explored to produce conotoxins in bacterial or yeast expression systems .

Análisis De Reacciones Químicas

Types of Reactions

|O-Conotoxin-SO3 undergoes various chemical reactions, including oxidation, reduction, and substitution. The formation of disulfide bonds is a critical step in its synthesis, as these bonds contribute to the peptide’s stability and bioactivity .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include trifluoroacetic acid (TFA) for cleavage from the resin, and oxidizing agents such as iodine or hydrogen peroxide for disulfide bond formation .

Major Products Formed

The major products formed from these reactions are the oxidized and folded forms of this compound, which exhibit the desired biological activity. Incorrectly folded or reduced forms are typically separated and discarded during purification .

Aplicaciones Científicas De Investigación

|O-Conotoxin-SO3 has a wide range of scientific research applications:

Mecanismo De Acción

|O-Conotoxin-SO3 exerts its effects by targeting and modulating ion channels, particularly calcium channels, in the nervous system. It inhibits synchronized spontaneous calcium spikes in neuronal networks, which is believed to contribute to its analgesic and anti-epileptic properties . The precise molecular targets and pathways involved include voltage-gated calcium channels and possibly other ion channels and receptors .

Comparación Con Compuestos Similares

|O-Conotoxin-SO3 is unique among conotoxins due to its specific targeting of calcium channels and its potential therapeutic applications. Similar compounds include:

α-Conotoxin: Targets nicotinic acetylcholine receptors at nerves and muscles.

δ-Conotoxin: Inhibits fast inactivation of voltage-dependent sodium channels.

κ-Conotoxin: Inhibits potassium channels.

μ-Conotoxin: Inhibits voltage-dependent sodium channels in muscles.

ω-Conotoxin: Inhibits N-type voltage-dependent calcium channels and has potent analgesic effects.

Propiedades

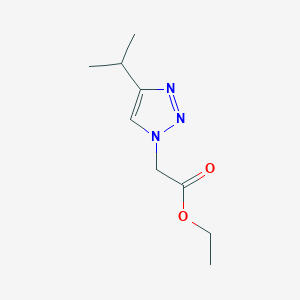

Fórmula molecular |

C100H166N36O31S6 |

|---|---|

Peso molecular |

2561.0 g/mol |

Nombre IUPAC |

(1R,4S,10S,16S,19S,22S,25R,30R,33S,39S,42R,45S,48S,54S,57R,65S,68S,71S,74S,77S,80S)-25-amino-10,22,54-tris(4-aminobutyl)-65-(2-amino-2-oxoethyl)-74-[(2S)-butan-2-yl]-45,77-bis(3-carbamimidamidopropyl)-33-[(1R)-1-hydroxyethyl]-39,48,80-tris(hydroxymethyl)-68-[(4-hydroxyphenyl)methyl]-16,19,71-trimethyl-3,9,12,15,18,21,24,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,82,87-tetracosaoxo-27,28,59,60,84,85-hexathia-2,8,11,14,17,20,23,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,81,88-tetracosazatetracyclo[40.40.4.230,62.04,8]octaoctacontane-57-carboxamide |

InChI |

InChI=1S/C100H166N36O31S6/c1-7-47(2)75-97(166)118-50(5)80(149)125-60(33-52-23-25-53(141)26-24-52)87(156)126-61(34-71(105)142)88(157)130-67-44-171-169-42-65(77(106)146)129-84(153)55(17-8-11-27-101)119-72(143)36-114-82(151)62(38-137)127-85(154)57(20-14-30-111-99(107)108)124-91(160)66-43-172-173-45-68(92(161)128-64(40-139)90(159)123-58(86(155)134-75)21-15-31-112-100(109)110)133-95(164)70-22-16-32-136(70)98(167)59(19-10-13-29-103)120-73(144)35-113-78(147)48(3)116-79(148)49(4)117-83(152)56(18-9-12-28-102)122-81(150)54(104)41-168-170-46-69(132-93(67)162)94(163)135-76(51(6)140)96(165)115-37-74(145)121-63(39-138)89(158)131-66/h23-26,47-51,54-70,75-76,137-141H,7-22,27-46,101-104H2,1-6H3,(H2,105,142)(H2,106,146)(H,113,147)(H,114,151)(H,115,165)(H,116,148)(H,117,152)(H,118,166)(H,119,143)(H,120,144)(H,121,145)(H,122,150)(H,123,159)(H,124,160)(H,125,149)(H,126,156)(H,127,154)(H,128,161)(H,129,153)(H,130,157)(H,131,158)(H,132,162)(H,133,164)(H,134,155)(H,135,163)(H4,107,108,111)(H4,109,110,112)/t47-,48-,49-,50-,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67?,68-,69-,70-,75-,76-/m0/s1 |

Clave InChI |

BYAKBFZIODGOGU-ZCQCVRMBSA-N |

SMILES isomérico |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC2CSSC[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CO)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC2=O)N)CCCCN)C)C)CCCCN)CCCNC(=N)N)CO)CCCCN)C(=O)N)CC(=O)N)CC5=CC=C(C=C5)O)C |

SMILES canónico |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CO)NC(=O)C4CCCN4C(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC2=O)N)CCCCN)C)C)CCCCN)CCCNC(=N)N)CO)CCCCN)C(=O)N)CC(=O)N)CC5=CC=C(C=C5)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B13916327.png)

![8-Bromodibenzo[b,d]furan-3-carboxylic acid](/img/structure/B13916348.png)

![tert-butyl (3aS,8bR)-4-amino-7-(trifluoromethyl)-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B13916355.png)

![3-[(4-Methoxyphenyl)methyl]-6,7,8,9-tetrahydropyrazolo[3,4-c][2,7]naphthyridine;2,2,2-trifluoroacetic acid](/img/structure/B13916380.png)

![(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B13916388.png)